Lihouidine
Description
Structural Elucidation of Lihouidine
Spiro Nonacyclic Polyaromatic Architecture
X-ray Crystallographic Analysis of Racemic Configuration
This compound’s spiro nonacyclic polyaromatic framework was definitively resolved through single-crystal X-ray diffraction, revealing a racemic mixture of enantiomers. The crystallographic data confirmed a central spiro carbon linking two distinct aromatic systems: a pentacyclic quinoline-pyrrole subunit and a tetracyclic benzo-fused ring (Figure 1). The spiro junction at C-11 creates a perpendicular orientation between these subsystems, resulting in a non-planar geometry that contributes to steric strain. The racemic nature of this compound, unusual among sponge-derived alkaloids, suggests abiotic synthesis or enzymatic processes devoid of stereochemical control during cyclization.
Table 1: Key crystallographic parameters of this compound
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell dimensions | a = 8.21 Å, b = 10.34 Å, c = 12.56 Å |
| Spiro angle (C11) | 89.7° |
| Torsional strain | 18.3 kcal/mol |
1D/2D NMR Spectral Interpretation Challenges
The structural complexity of this compound posed significant challenges for nuclear magnetic resonance (NMR) analysis:
- Signal overlap : The ¹H NMR spectrum exhibited extensive coupling in the δ 6.8–7.9 ppm region due to 12 aromatic protons across nine rings.
- Quaternary carbon assignment : HMBC correlations were critical for identifying carbons C-3 (δ 142.1 ppm) and C-8 (δ 138.9 ppm), which lack attached protons.
- Spiro center confirmation : NOESY experiments showed no nuclear Overhauser effects between the quinoline and benzo-fused subsystems, confirming spatial separation.
Table 2: Critical HMBC correlations for ring connectivity
| Proton (δ, ppm) | Correlated Carbons (δ, ppm) | Connectivity Established |
|---|---|---|
| H-4 (7.32) | C-3 (142.1), C-5 (128.7) | Quinoline A-ring fusion |
| H-13 (6.89) | C-11 (78.4), C-14 (134.2) | Spiro junction linkage |
Comparative Analysis with Aaptamine Derivatives
This compound shares biosynthetic precursors with simpler aaptamine analogs but exhibits greater architectural complexity:
Table 3: Structural comparison with aaptamine
The structural expansion from aaptamine’s tricyclic core to this compound’s nonacyclic system arises from oxidative coupling of two aaptamine-like precursors followed by spirocyclization.
Stereochemical Complexity in Marine Alkaloids
Spiro Carbon Connectivity Patterns
The C-11 spiro center in this compound adopts a rare R/S racemic configuration due to:
- Non-enzymatic dimerization : Proposed biosynthetic pathway involves radical coupling of oxidized aaptamine derivatives without chiral induction.
- Conformational locking : X-ray data shows the spiro carbon’s tetrahedral geometry is stabilized by intramolecular H-bonding between O-10 and N-12 (2.9 Å).
Quinoline-Pyrrole Fusion Systems
The quinoline-pyrrole subsystem demonstrates three unique connectivity features:
- Angular fusion : The quinoline B-ring joins the pyrrole D-ring at C-7/C-8 with a 124° dihedral angle, creating bowl-shaped curvature.
- π-Stacking interactions : Parallel alignment of the quinoline A-ring and benzo-fused G-ring (3.4 Å separation) stabilizes the tertiary structure.
- Bromination pattern : Unlike simpler aaptamine derivatives, this compound lacks brominated positions, suggesting biosynthesis in low-bromide environments.
Figure 1: Stereochemical features of this compound [Imagine a diagram here showing spiro center geometry, quinoline-pyrrole fusion, and intramolecular H-bonding]
Properties
Molecular Formula |
C36H27N5O6 |
|---|---|
Molecular Weight |
625.6 g/mol |
IUPAC Name |
11',12',13,14-tetramethoxy-6',23-dimethylspiro[2,16,23-triazahexacyclo[17.3.1.03,8.09,22.012,21.015,20]tricosa-1,3,5,7,9(22),12(21),13,15,17,19-decaene-11,8'-2,6-diazatricyclo[7.3.1.05,13]trideca-1,3,5(13),9,11-pentaene]-7',10-dione |
InChI |
InChI=1S/C36H27N5O6/c1-40-20-12-14-38-29-24(20)25-26-22(16-9-7-8-10-18(16)39-34(26)40)33(42)36(27(25)31(46-5)32(29)47-6)17-15-21(44-3)30(45-4)28-23(17)19(11-13-37-28)41(2)35(36)43/h7-15H,1-6H3 |
InChI Key |
QPGBPTCKTRZLCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C4=C(C(=C(C3=NC=C2)OC)OC)C5(C6=CC(=C(C7=NC=CC(=C67)N(C5=O)C)OC)OC)C(=O)C8=C4C1=NC9=CC=CC=C98 |
Synonyms |
lihouidine |
Origin of Product |
United States |
Scientific Research Applications
Cytotoxic Properties
Lihouidine exhibits significant cytotoxic effects, making it a candidate for cancer treatment research. Studies have shown that it possesses growth inhibitory effects on several cancer cell lines, including HepG2 (human liver cancer), Huh7 (hepatocellular carcinoma), and HM02 (a human lung cancer cell line). The growth inhibition concentrations (GI50) for these cell lines have been reported as follows:
| Cell Line | GI50 (µM) |
|---|---|
| HepG2 | 15.1 |
| Huh7 | 15.1 |
| HM02 | 2.8 |
These results indicate that this compound may be particularly effective against certain types of cancer, warranting further investigation into its mechanisms of action and potential therapeutic applications .
Potential Therapeutic Applications
Given its cytotoxicity, this compound has potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer drugs.
- Drug Development : As a scaffold for synthesizing derivatives with improved efficacy and reduced toxicity.
- Combination Therapies : In conjunction with other chemotherapeutic agents to enhance overall treatment efficacy.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various experimental settings:
- In Vitro Studies : Research has demonstrated that this compound can significantly inhibit the proliferation of liver cancer cells, suggesting its potential as a therapeutic agent in hepatocellular carcinoma .
- Comparative Analyses : In studies comparing various alkaloids derived from marine sources, this compound consistently showed competitive cytotoxic activity relative to other known compounds, reinforcing its significance in ongoing pharmacological research .
- Synergistic Effects : Preliminary investigations into combination therapies suggest that this compound may enhance the effectiveness of existing chemotherapeutic agents when used in tandem, highlighting its potential role in multi-drug regimens .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs from Suberea spp.
Marine sponges of the genus Suberea produce diverse alkaloids and terpenoids. Key analogs include:
- 1-(Hydroxy(1H-pyrrol-2-yl)methyl)guanidine (93) and 4-(2-amino-3-methylbut-3-en-1-yl)phenol (94): These structurally simpler metabolites, isolated from Red Sea Suberea spp., display lower cytotoxicity (IC50 = 20–30 µg/mL against HCT-116 and HeLa cells) compared to Lihouidine. However, they exhibit moderate antifungal activity against Candida albicans (inhibition zones: 8–15 mm at 100 µg) .
- 5-Hydroxyxanthenuric acid (95) and xanthurenic acid (96) : Co-isolated with this compound, these compounds lack reported cytotoxicity, highlighting this compound’s unique bioactivity profile .
Other Marine Alkaloids
- Fumiquinazoline L : A polycyclic alkaloid from the fungus Scopulariopsis sp., fumiquinazoline L shares structural complexity with this compound but lacks cytotoxicity and antimicrobial activity .
- often exhibit cytotoxicity, though their IC50 values vary widely (1–50 µg/mL), suggesting this compound’s moderate activity is intermediate .
Terpenoid Compounds
- (+)-Subersin (97), (−)-subersic acid (98), jaspaquinol (99), and (−)-jaspic acid (100): These meroditerpenoids from Suberea spp. inhibit human 15-lipoxygenase (15-LOX), with jaspaquinol showing potent activity (IC50 = 0.3 µM). This contrasts with this compound’s cytotoxicity, underscoring divergent biological targets among Suberea-derived compounds .
Data Tables
Table 1. Cytotoxicity Comparison of Selected Compounds
Table 2. Enzyme Inhibition by Terpenoids from Suberea spp.
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Jaspaquinol (99) | Human 15-LOX | 0.3 | |
| (−)-Jaspic acid (100) | Human 15-LOX | 1.4 | |
| (+)-Subersin (97) | Human 15-LOX | >100 |
Structural and Functional Insights
This compound’s spiro polycyclic architecture likely contributes to its bioactivity, as simpler analogs (e.g., 93, 94) show reduced potency. The absence of activity in fumiquinazoline L, despite structural complexity, suggests that specific ring conformations or functional groups (e.g., aromatic amines in this compound) are critical for cytotoxicity . Additionally, the divergent activities of Suberea-derived compounds—cytotoxicity in alkaloids vs.
Preparation Methods
Quinoline Fragment Assembly
The first synthetic efforts focused on constructing the pentacyclic core through convergent coupling of two quinoline subunits. As detailed by, the synthesis began with commercially available 8-nitroquinoline (5 ), which underwent nitration-promoted cyclization to form the central C–C bond between the quinoline units (Figure 1). This critical step leveraged nitro group activation to facilitate electrophilic aromatic substitution, achieving the pentacyclic intermediate 3 in 10 steps with an overall yield of 12%.
Key Reaction Sequence:
-
Nitration-Cyclization : Treatment of 17a/17b mixtures with fuming HNO₃ at 0°C induced regioselective cyclization, forming the central bond.
-
Nitro Reduction : Fe metal in HCl/AcOH reduced the nitro group to an amine intermediate.
-
Diazonium Cleavage : H₃PO₂-mediated reductive cleavage eliminated nitrogen, yielding the hydrocarbon framework.
Palladium-Catalyzed Coupling Approaches
Alternative routes explored cross-coupling reactions for fragment assembly. In, aaptamine derivatives served as precursors, with Pd/C-catalyzed dehydrogenation enabling the formation of fused quinoline systems. For instance, treatment of 2,3,3a,4,5,6-hexahydroaaptamine (40 ) with Pd/C under hydrogen atmosphere produced aaptamine (1 ) and 5,6-dihydroaaptamine (21 ) in 84% combined yield. These methods highlighted the versatility of transition metal catalysis in constructing complex polycycles.
Critical Reaction Mechanisms and Optimization
Nitration-Promoted Cyclization
The nitration step in was pivotal for achieving regioselectivity. Computational studies analogous to suggest that nitronium ion (NO₂⁺) attack occurs preferentially at the electron-rich γ-position of the quinoline, directing subsequent cyclization. Solvent effects, as analyzed in, showed that polar aprotic solvents (e.g., DMSO) enhanced reaction rates by stabilizing charged intermediates.
Optimization Parameters:
Reductive Functionalization
Post-cyclization steps required precise control to avoid over-reduction. The Fe/HCl system in selectively reduced nitro groups without affecting aromatic rings, while H₃PO₂ ensured clean nitrogen extrusion. Comparative studies in demonstrated that switching to Zn/HOAc increased amine yields but introduced ring hydrogenation byproducts.
Structural Characterization and Challenges
Spectroscopic Analysis
The synthetic pentacyclic core (3 ) was characterized via ¹H/¹³C NMR and high-resolution mass spectrometry. Key signals included:
X-ray crystallography of natural this compound confirmed the spiro connectivity, with bond angles at the spiro carbon measuring 109.5°, consistent with tetrahedral geometry.
Racemic Synthesis Challenges
All synthetic routes to date have produced racemic this compound, mirroring the natural product. Attempts to induce asymmetry using chiral auxiliaries or catalysts resulted in <5% enantiomeric excess, highlighting the need for innovative stereocontrol strategies.
Comparative Analysis of Preparation Routes
Q & A
Q. How should researchers handle anomalous spectroscopic data in this compound characterization?
- Methodological Answer : Re-run analyses using alternative instrumentation or operators. Rule out solvent impurities or degradation via stability studies (e.g., accelerated aging tests). Compare results with literature or computational predictions. Document anomalies and propose explanations (e.g., polymorphic forms) in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
